REACTION_SMILES
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[CH3:15][N:16]([CH:17]=[O:18])[CH3:19].[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[NH2:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][cH:10][c:11](=[O:14])[nH:12][cH:13]2)[cH:6][cH:7]1>>[N:1]([c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][cH:10][c:11](=[O:14])[nH:12][cH:13]2)[cH:6][cH:7]1)=[C:17]=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(-c2c[nH]c(=O)cn2)cc1
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Name
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Type
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product
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Smiles
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O=C=Nc1ccc(-c2c[nH]c(=O)cn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |